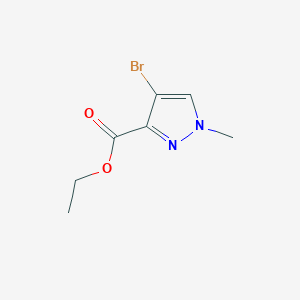

ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is not directly mentioned in the provided papers, but its structure can be inferred as related to the various ethyl pyrazole-3-carboxylate derivatives discussed in the research.

Synthesis Analysis

The synthesis of ethyl pyrazole-3-carboxylate derivatives is a topic of interest in several studies. For instance, paper describes the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates through regioselective acylation and alkylation reactions. Similarly, paper reports the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation to achieve high regioselectivity and yields. These methods highlight the importance of regioselectivity and efficient reaction conditions in the synthesis of pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography and NMR spectroscopy. For example, paper confirms the structure of a novel pyrazole derivative using single-crystal X-ray diffraction, while paper utilizes X-ray, FT-IR, and NMR techniques to study the structure of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. These studies demonstrate the utility of advanced analytical techniques in elucidating the molecular structure of pyrazole compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized using various spectroscopic and computational methods. Paper combines experimental and theoretical (DFT) studies to characterize ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, while paper provides a comprehensive analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, including thermogravimetric and UV-Vis studies. These analyses contribute to a deeper understanding of the properties of pyrazole derivatives.

Applications De Recherche Scientifique

Intermediate for Insecticides

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of new insecticides. For instance, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a related compound, has been utilized in the production of chlorantraniliprole, an insecticide. This compound is synthesized through a process involving esterification and bromination, yielding a product of high purity and yield, which indicates its potential for industrialization due to its simplicity and cost-effectiveness (Lan Zhi-li, 2007).

Synthesis of Pyrazole Derivatives

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is utilized in the synthesis of various pyrazole derivatives. For example, a study detailed the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which was then further used to create a range of structurally diverse compounds. These derivatives have potential applications in fields like chemistry and materials science, as demonstrated by their use in the synthesis of coordination polymers (M. Cheng et al., 2017).

Anticancer and Immunomodulatory Activities

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is also a precursor for compounds with potential biological activities. A study synthesized derivatives of this compound and tested them for immunomodulatory and anticancer activities. The results indicated significant inhibition of cancer cell proliferation and potential use in cancer therapy (H. Abdel‐Aziz et al., 2009).

Corrosion Inhibition

Additionally, derivatives of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate have been investigated for their corrosion inhibition properties. These compounds showed high efficiency in preventing corrosion of metals, indicating their potential application in industrial processes such as metal pickling (P. Dohare et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 4-bromo-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZDKUWSOFBDJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357191 |

Source

|

| Record name | ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

CAS RN |

400877-53-4 |

Source

|

| Record name | ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)

![{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B1331593.png)

![2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene](/img/structure/B1331594.png)